![molecular formula C18H12Cl2N6O B2975854 3-chloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide CAS No. 881073-72-9](/img/structure/B2975854.png)
3-chloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you mentioned seems to be a complex organic molecule. It appears to contain a pyrazolo[3,4-d]pyrimidin-4-yl moiety, which is a type of heterocyclic compound . These types of compounds are often found in various pharmaceuticals due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of such compounds is typically analyzed using techniques like X-ray diffraction, NMR, and IR spectroscopy . These techniques can provide detailed information about the compound’s structure, including its conformation and the nature of its bonds .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve condensation reactions and cyclization . The specific reactions would depend on the functional groups present in the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various techniques. For example, the density, melting point, boiling point, and refractive index can be determined experimentally .Applications De Recherche Scientifique
Anticancer Activity
Several studies have synthesized and evaluated pyrazolopyrimidine derivatives for their potential anticancer properties. For instance, novel pyrazolopyrimidines have been assessed for cytotoxic activities against different cancer cell lines, such as HCT-116 and MCF-7, showing promising anticancer potentials (Rahmouni et al., 2016). Another study highlighted the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, demonstrating significant antiproliferative and proapoptotic effects on A431 and 8701-BC cells, potentially through the inhibition of c-Src phosphorylation, an important pathway in cancer progression (Carraro et al., 2006).
Antimicrobial Activity
Research into pyrazolopyrimidine derivatives has also explored their potential as antimicrobial agents. Novel compounds have been designed and synthesized, showing efficacy against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus. These findings suggest the utility of pyrazolopyrimidine derivatives in developing new antimicrobial therapies, particularly against resistant strains (Ali et al., 2003).
Anti-inflammatory Properties
Pyrazolopyrimidine derivatives have been investigated for their anti-inflammatory properties, with some compounds exhibiting COX-2 selective inhibition. This activity suggests their potential use in treating inflammatory conditions without the gastrointestinal side effects associated with non-selective NSAIDs (Raffa et al., 2009).
Antiviral and Antitumor Activities
Studies have also looked into the antiviral and antitumor activities of pyrazolopyrimidine nucleosides, revealing that certain derivatives exhibit significant in vitro activity against viruses and tumor cells. These findings highlight the potential of pyrazolopyrimidine derivatives in developing novel antiviral and anticancer therapies (Ugarkar et al., 1984).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-chloro-N'-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N6O/c19-12-4-1-3-11(7-12)18(27)25-24-16-15-9-23-26(17(15)22-10-21-16)14-6-2-5-13(20)8-14/h1-10H,(H,25,27)(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJGMESPCJUQYMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(4-Methylphenoxy)phenyl]methanamine](/img/structure/B2975772.png)
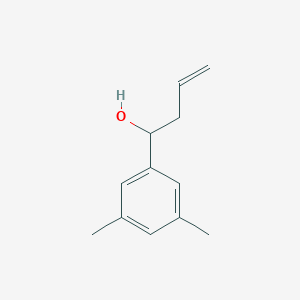
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)isonicotinamide](/img/structure/B2975778.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2975779.png)
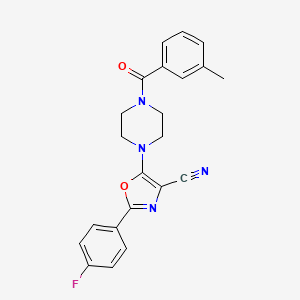
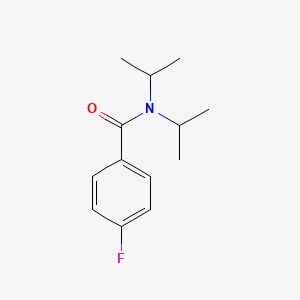
![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2975782.png)
![1-(Thiadiazole-4-carbonylamino)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2975783.png)
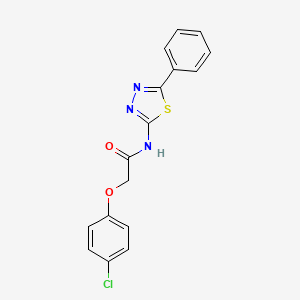
![3-[(4-Chlorophenyl)sulfonyl]-5-(trifluoromethyl)-2-pyridinecarboxamide](/img/structure/B2975785.png)
![Methyl 2-[7-(2-ethoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2975787.png)
![N-(4-ethoxyphenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2975789.png)
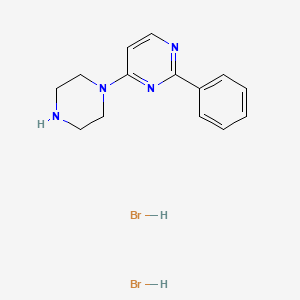
![5-[2-Furanyl(4-morpholinyl)methyl]-6-thiazolo[3,2-b][1,2,4]triazolol](/img/structure/B2975792.png)